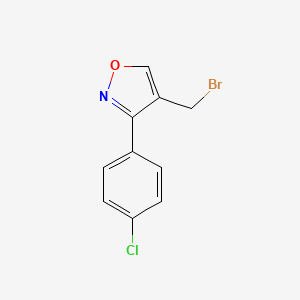

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is a halogenated heterocyclic compound with the molecular formula C11H9BrClNO and a molecular weight of 286.55 g/mol . This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to an isoxazole ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The bromomethyl group is introduced through bromination of the methyl group attached to the isoxazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation

Scientific Research Applications

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorophenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole can be compared with other halogenated isoxazole derivatives, such as:

4-Bromomethyl-3-(4-methoxyphenyl)-isoxazole: Similar in structure but with a methoxy group instead of a chloro group, leading to different chemical reactivity and biological activity.

4-Bromomethyl-3-(4-fluorophenyl)-isoxazole: Contains a fluorophenyl group, which may result in different pharmacokinetic properties.

4-Bromomethyl-3-(4-bromophenyl)-isoxazole: Features a bromophenyl group, which can influence its chemical stability and reactivity

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C10H8BrClN2O and a molecular weight of 286.55 g/mol, this compound features an isoxazole ring, which contributes to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit enzyme activity and modulate receptor functions through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to significant alterations in cellular processes, making it a candidate for therapeutic applications such as anti-inflammatory and anticancer treatments.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit notable anti-inflammatory properties. The compound's structural features allow it to inhibit pro-inflammatory pathways effectively.

- Anticancer Potential : The compound has been investigated for its anticancer properties, with evidence suggesting that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Antimicrobial and Neuroprotective Effects : Additional studies have reported antimicrobial activity against various pathogens and neuroprotective effects, indicating its potential in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of halogen atoms enhances reactivity, while substitutions at different positions on the isoxazole ring can significantly alter the compound's pharmacological profile. For example, variations in the phenyl substituent can influence binding affinity and specificity towards biological targets .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromomethyl-3-(4-methoxyphenyl)-isoxazole | Methoxy group instead of chloro | Different reactivity and biological activity |

| 4-Bromomethyl-3-(4-fluorophenyl)-isoxazole | Fluorophenyl group | Variations in pharmacokinetic properties |

| 4-Bromomethyl-3-(4-bromophenyl)-isoxazole | Bromophenyl group | Influences chemical stability and reactivity |

| 5-Methyl-3,4-diphenylisoxazole | Additional methyl and phenyl groups | Potentially different biological activities |

This table illustrates how structural modifications can lead to diverse biological activities, emphasizing the importance of SAR studies in drug development.

Case Studies

- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced the expression levels of pro-inflammatory cytokines. The results were validated through RT-PCR analysis, which showed a marked decrease in IL-17a mRNA levels compared to control groups .

- Anticancer Investigations : A study involving cancer cell lines revealed that this compound inhibited cell proliferation effectively. The mechanism was linked to the modulation of cell cycle regulators, leading to increased apoptosis rates in treated cells .

- Neuroprotective Evaluations : Experimental models indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was associated with its ability to scavenge free radicals and reduce inflammation within neural tissues.

Properties

CAS No. |

885273-98-3 |

|---|---|

Molecular Formula |

C10H7BrClNO |

Molecular Weight |

272.52 g/mol |

IUPAC Name |

4-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H7BrClNO/c11-5-8-6-14-13-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |

InChI Key |

NKAGEEBNULDAAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2CBr)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.